1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenyl group, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Mode of Action
Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Preparation Methods
The synthesis of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 4-methylacetophenone with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides
Scientific Research Applications
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties
Comparison with Similar Compounds
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives, such as:
4-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.
2-Aminothiazole: Known for its use in the synthesis of various pharmaceuticals.
Thiazole-4-carboxylic acid: Used as an intermediate in organic synthesis and has potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVDZLFPXREJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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